
3-N-Di-boc-2-methyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-Di-boc-2-methyl-propionic acid is a chemical compound with the CAS Number: 357610-29-8. It has a molecular weight of 303.36 and its IUPAC name is 3-(bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid . The compound is colorless to yellow solid in its physical form .
Synthesis Analysis
The synthesis of 3-N-Di-boc-2-methyl-propionic acid involves several steps. For instance, one method involves the use of pyridine, oxalyl dichloride, and N,N-dimethyl-formamide in acetonitrile at temperatures ranging from -20 to 20℃ for 7 hours . Another method involves the use of hydrogen in methanol at 20℃ for 2 hours . There are also multi-step reactions involving the use of NaOH, 2-methyl-2-propanol, Cs2CO3, methanol, dimethylformamide, DMAP, acetonitrile, and H2 .Molecular Structure Analysis
The molecular structure of 3-N-Di-boc-2-methyl-propionic acid is represented by the linear formula C14H25NO6 . The InChI code for the compound is 1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) .Physical And Chemical Properties Analysis
3-N-Di-boc-2-methyl-propionic acid is a colorless to yellow solid . It has a molecular weight of 303.36 . The compound’s IUPAC name is 3-(bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid .科学的研究の応用
Boronic Acids in Sensing and Other Applications
Boronic acids, including compounds like 3-N-Di-boc-2-methyl-propionic acid, have versatile applications. They are used in sensing due to their ability to interact with diols and Lewis bases, leading to utility in various sensing applications. This includes both homogeneous assays and heterogeneous detection. These acids also find application in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal & James, 2014).
Propionic Acid in Chemical and Pharmaceutical Industries
Propionic acid, closely related to 3-N-Di-boc-2-methyl-propionic acid, is widely used in the chemical, pharmaceutical, food, and other industries. Its recovery from fermentation broth through reactive extraction is a significant area of research, indicating its industrial importance (Keshav, Chand & Wasewar, 2009).
Boronic Acid Based Receptor Designs
Boronic acid-based receptor designs originated from their interaction with saccharides to determine association constants. This inherent acidity and interaction with diols form the cornerstone of diol-based receptors used in sensor construction and separation systems (Bull et al., 2013).
Microbial Production of Propionic Acid
The microbial production of propionic acid, a field relevant to 3-N-Di-boc-2-methyl-propionic acid, is gaining attention for its applications in various industries. Advances in genome shuffling and metabolic engineering are helping to overcome challenges like acid tolerance and by-product reduction, making biological production more commercially viable (Gonzalez-Garcia et al., 2017).
Catalysis and Chemical Synthesis
Boronic acids serve as catalysts in a variety of chemical reactions, including esterification and the aza-Michael addition. They offer a versatile approach to various organic syntheses, indicating the potential utility of similar compounds in these processes (Maki, Ishihara & Yamamoto, 2005).
Safety and Hazards
The safety information for 3-N-Di-boc-2-methyl-propionic acid indicates that it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. The compound should be stored away from clothing and combustible materials . It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed .
特性
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOEKBZTAUKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-Di-boc-2-methyl-propionic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

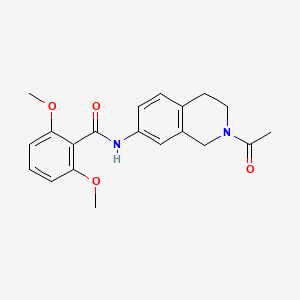
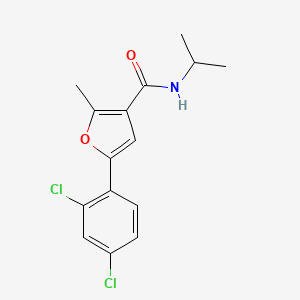
![3-[2-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)
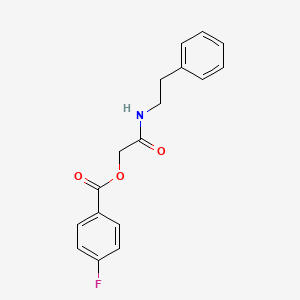
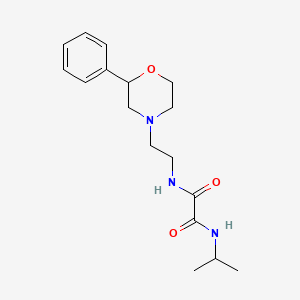
![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)
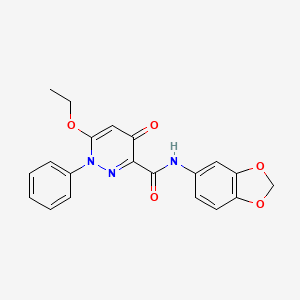


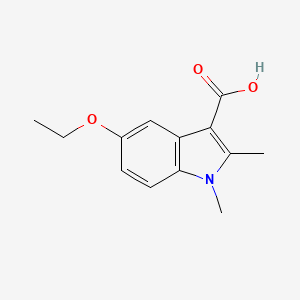
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)